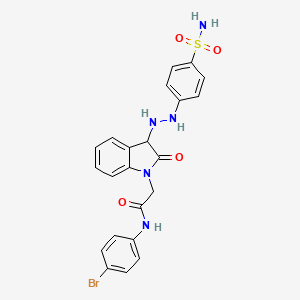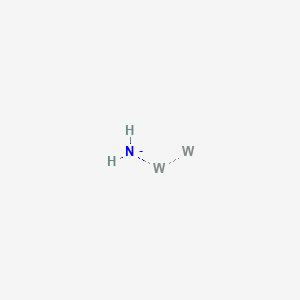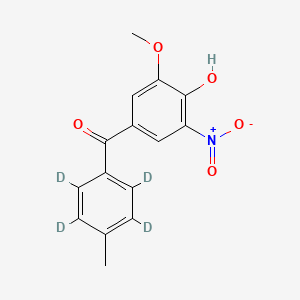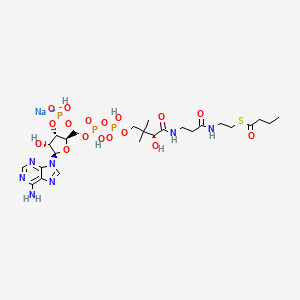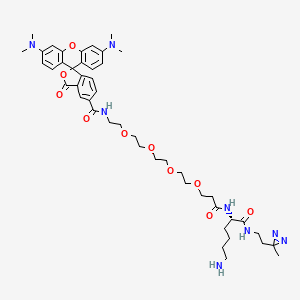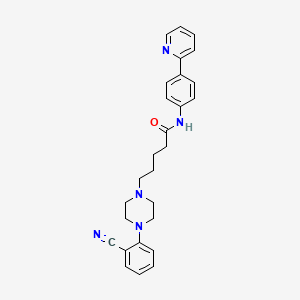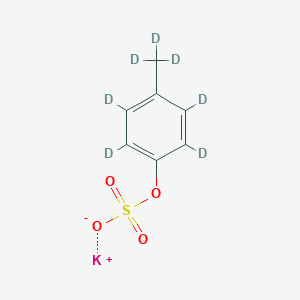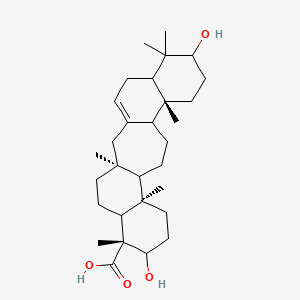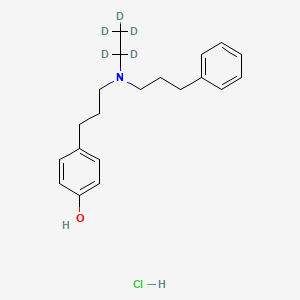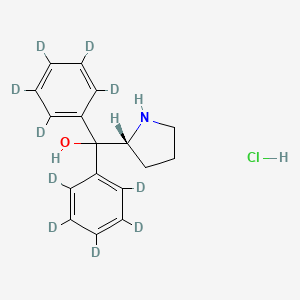
(R)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of ®-|A,|A-Diphenylprolinol, a chiral secondary amine. The deuterium labeling is used to study the compound’s pharmacokinetics and metabolic pathways. This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the deuteration of ®-|A,|A-Diphenylprolinol. The process begins with the preparation of ®-|A,|A-Diphenylprolinol, which is synthesized through the reduction of the corresponding ketone using a chiral catalyst. The deuteration is achieved by exchanging the hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient deuterium incorporation.
化学反应分析
Types of Reactions
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted amine derivatives.
科学研究应用
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Utilized in studies of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves its interaction with various molecular targets. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions with enzymes.
相似化合物的比较
Similar Compounds
®-|A,|A-Diphenylprolinol: The non-deuterated version of the compound.
(S)-|A,|A-Diphenylprolinol: The enantiomer of ®-|A,|A-Diphenylprolinol.
®-|A,|A-Diphenylprolinol-d10: The deuterated version of the (S)-enantiomer.
Uniqueness
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is unique due to its deuterium labeling, which provides valuable insights into the compound’s pharmacokinetics and metabolic pathways. This makes it a powerful tool in research applications where understanding the detailed behavior of the compound is crucial.
属性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
299.9 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI 键 |
XYSYRXOJSOXZPT-AAFNBZMYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
规范 SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


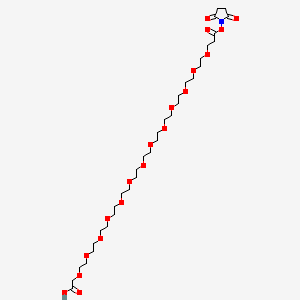
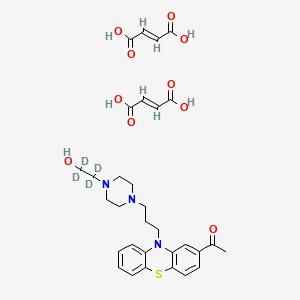
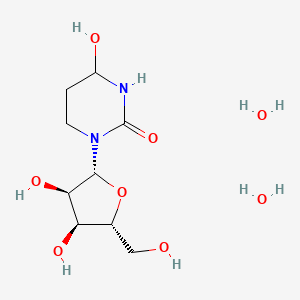
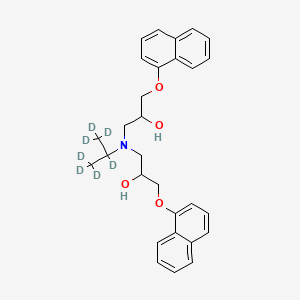
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
